molecular formula C10H10ClNO3 B1313819 Benzyloxycarbonylaminoacetyl chloride CAS No. 15050-24-5

Benzyloxycarbonylaminoacetyl chloride

Cat. No. B1313819
CAS RN: 15050-24-5
M. Wt: 227.64 g/mol
InChI Key: HJJNNRNPEWJNSR-UHFFFAOYSA-N
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Description

Benzyloxycarbonylaminoacetyl chloride, also known as Bz-Aca-Cl, is a chemical compound used in various fields of research and industry. It has a molecular formula of C10H10ClNO3 and a molecular weight of 227.646 .


Molecular Structure Analysis

The molecular structure of Benzyloxycarbonylaminoacetyl chloride consists of a benzyl group (C6H5CH2), an oxycarbonyl group (OCO), an amino group (NH2), an acetyl group (CH3CO), and a chloride atom (Cl) . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

Benzyloxycarbonylaminoacetyl chloride is a stable compound. It has a high boiling point of 250°C. It is soluble in solvents such as chloroform, methanol, and acetone. More specific physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

Application in Cell Growth and Survival Studies

Benzyloxycarbonylaminoacetyl chloride, through its derivative benzalkonium chloride, has been studied for its effects on cell growth and survival. For instance, De Saint Jean et al. (1999) investigated the action of benzalkonium chloride on epithelial conjunctival cells, finding that it can induce cell growth arrest and death even at low concentrations. This study suggests potential applications in understanding cellular responses to chemical exposures (De Saint Jean et al., 1999).

In Antimicrobial Applications

A study by Yang et al. (2016) highlights the synthesis of star-shaped polycarbonates using benzyl chloride, a derivative of benzyloxycarbonylaminoacetyl chloride, for antimicrobial applications. These polymers demonstrated strong bactericidal activity and low hemolysis, indicating potential use in combating diseases caused by intracellular bacteria, like tuberculosis (Yang et al., 2016).

In Organometallic Chemistry

Zucchi et al. (1996) reported the use of benzyl chloride in the hydroxycarbonylation process to produce benzyl derivatives, demonstrating the role of benzyloxycarbonylaminoacetyl chloride in organometallic chemistry. This study contributes to the understanding of catalytic processes involving cobalt carbonyls (Zucchi et al., 1996).

In Synthesis of Phosphonic Acid Derivatives

Yuan et al. (1991) utilized acetyl chloride, closely related to benzyloxycarbonylaminoacetyl chloride, in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This research contributes to the field of phosphonopeptide synthesis, highlighting the versatility of benzyloxycarbonylaminoacetyl chloride in organic synthesis (Yuan et al., 1991).

In Tubular Reabsorption Studies

Research by Kunau (1972) involved benzolamide, derived from benzyloxycarbonylaminoacetyl chloride, to study its effects on the reabsorption of electrolytes in rat proximal tubules. This study offers insights into how benzolamide influences chloride, sodium, and bicarbonate reabsorption (Kunau, 1972).

properties

IUPAC Name

benzyl N-(2-chloro-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJNNRNPEWJNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481931
Record name N-[(benzyloxy)carbonyl]glycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonylaminoacetyl chloride

CAS RN

15050-24-5
Record name N-[(benzyloxy)carbonyl]glycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of N-benzyloxycarbonylglycine [30 g.; prepared as described in Ber., 65, 1192, (1932)] and dry diethyl ether (190 ml.) was treated at 0° C. with phosphorus pentachloride (32 g.) during 5 minutes. The mixture was stirred at between 0° and 5° C. for a further 20 minutes and the solution was then filtered and the filtrate was evaporated. The residue was triturated with petrol (b.p. 40°-60° C.) and the petrol layer was decanted off, and this procedure was repeated several times, keeping the temperature below 20° C. throughout. A solid formed, which was filtered off to give N-benzyloxycarbonylglycyl chloride (25 g.), which was used immediately in the next stage. N-Benzyloxycarbonylglycyl chloride (13.0 g.) was added in one portion to a stirred solution of 4-amino-3-(3-methoxycarbonyl-2-thioureido)diphenyl thioether (10.0 g.; prepared as hereinbefore described in Example 2) in dry dimethylformamide. The temperature of the mixture rose to 35° C., and the stirring was continued for 20 minutes. The solution was then poured into water. The resulting oil solidified on scratching. The solid was filtered off and recrystallised from a mixture of dimethylformamide and methanol to give 4-(2-benzyloxycarbonylaminoacetamido)-3-(3-methoxycarbonyl-2-thioureido)diphenyl thioether (13.0 g.), m.p. 184°-186° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of N-[(benzyloxy)carbonyl]glycine (0.78 g, 3.8 mmol), N,N-dimethylformamide (0.1 ml) and tetrahydrofuran (20 ml) was added dropwise oxalyl chloride (0.33 ml, 3.7 mmol) under ice-cooling. The mixture was stirred under ice-cooling for 1 hr. to give a crude product of N-[(benzyloxy)carbonyl]glycyl chloride. To a mixture of tert-butyl N-[3-{[(tert-butoxycarbonyl)amino]methyl}-2-isobutyl-4-(4-methylphenyl)quinolin-6-yl]glycinate (0.40 g, 0.75 mmol), pyridine (0.3 ml, 3.7 mmol) and tetrahydrofuran (100 ml) was added dropwise the crude product. The obtained mixture was stirred for 1 hr. and 4-dimethylaminopyridine (0.01 g, 0.82 mmol) was added, and the mixture was stirred at room temperature for 2 days. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed successively with water, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography to give tert-butyl N-[(benzyloxy)carbonyl]glycyl-N-[3-{[(tert-butoxycarbonyl)amino]methyl}-2-isobutyl-4-(4-methylphenyl)quinolin-6-yl]glycinate (0.47 g, yield 87%) as a white powder.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Nakanishi, T Tahara, K Araki, M Shiroki… - Journal of medicinal …, 1973 - ACS Publications
… by condensation of I with benzyloxycarbonylaminoacetyl chloride in CHC13 at low … Benzyloxycarbonylaminoacetyl chloride (27.3 g, 0.12 mol) was added, with ice cooling, to a solution …
Number of citations: 70 pubs.acs.org
JG Cannon, RJ Borgman, MA Aleem… - Journal of Medicinal …, 1973 - ACS Publications
EtOAc was washed with water, 10% HC1, and Na2C03 solution, suc-cessively, dried (Na2S04), and then concentrated under reduced pressure. Re crystallization of the residue from …
Number of citations: 17 pubs.acs.org
BR Baker, WT Ashton - Journal of Medicinal Chemistry, 1973 - ACS Publications
A series of 39 derivatives of the title compound was prepared with the object of optimizing reversible inhibition of dihydrofolate reductaseand cell membrane transport while achieving …
Number of citations: 26 pubs.acs.org

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